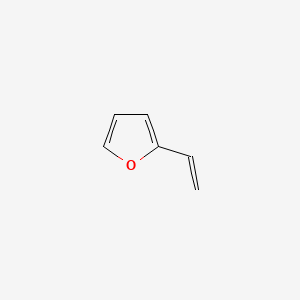

2-Ethenylfuran

Beschreibung

Significance of 2-Ethenylfuran (B73932) in Contemporary Chemical Research

The contemporary significance of this compound in academic research stems from its multifaceted utility. As a building block in organic synthesis , it facilitates the construction of intricate molecular architectures, including those relevant to pharmaceuticals and agrochemicals evitachem.comontosight.airesearchgate.net. Its conjugated π-system, comprising the furan (B31954) ring and the vinyl group, renders it highly reactive, enabling participation in a broad spectrum of chemical transformations.

Key among these are polymerization reactions . This compound can undergo cationic polymerization, free-radical polymerization, and atom transfer radical polymerization (ATRP), leading to the formation of poly(2-vinylfuran) evitachem.combiosynth.comresearchgate.netresearchgate.net. Research into these polymers explores their unique properties and potential applications in advanced materials. Furthermore, its ability to act as a diene in Diels-Alder reactions makes it a crucial intermediate for synthesizing complex cyclic systems evitachem.comresearchgate.netresearchgate.netontosight.ai. It also readily participates in electrophilic additions, oxidation, reduction, and substitution reactions, such as the Suzuki-Miyaura cross-coupling, expanding its synthetic scope evitachem.comontosight.ai.

Beyond synthetic chemistry and materials science, this compound and its derivatives are being investigated for their potential biological activities . Studies have indicated antimicrobial properties in its derivatives, and volatile organic metabolites derived from it are being explored as potential biomarkers for cancer diagnostics biosynth.com. Its structure has also been identified as a favorable fragment for inhibiting specific enzymes, suggesting therapeutic potential in areas like antischistosomal treatments biosynth.com. Additionally, its potential role as a component in biofuels is an active area of research, leveraging its biomass-derived origins evitachem.comresearchgate.netresearchgate.net.

Historical Context of this compound Studies

The study of this compound has roots in its synthesis and characterization. Early research focused on establishing reliable synthetic pathways. Common methods include the dehydration of furfuryl alcohol under acidic conditions and the Wittig reaction , typically involving furfural (B47365) and a phosphonium (B103445) ylide evitachem.comontosight.airesearchgate.netsmolecule.commdpi.com. Industrial production often relies on catalytic processes designed for high yield and purity .

The compound's presence as a trace flavor ingredient in brewed coffee has also contributed to its study, suggesting its formation from the acid-catalyzed dehydration of sugars during the roasting process researchgate.netacs.org. Early academic investigations also explored its polymerization behavior, particularly its cationic polymerization when activated by acids like trifluoroacetic acid researchgate.net. The development of efficient synthesis methods and the understanding of its fundamental reactivity have been foundational to its broader application in research.

Scope and Objectives of Research on this compound

Current research on this compound is broadly focused on several key areas:

Synthesis Optimization and Derivatization: A primary objective is to develop more efficient, selective, and sustainable synthesis routes, minimizing side reactions like polymerization during preparation mdpi.comosti.gov. Researchers also aim to synthesize novel derivatives with tailored properties for specific applications.

Polymer Science and Materials Development: Significant research efforts are directed towards understanding the polymerization kinetics of this compound and characterizing the resulting polymers, such as poly(2-vinylfuran). Objectives include developing new polymers with enhanced properties for applications in coatings, adhesives, composites, and advanced functional materials, including self-healing polymers evitachem.comresearchgate.netresearchgate.netresearchgate.net.

Medicinal Chemistry and Biological Applications: Research aims to explore the therapeutic potential of this compound derivatives, particularly their antimicrobial, anticancer, and antiparasitic activities. Investigating its metabolites as diagnostic biomarkers is also a key objective biosynth.com.

Biofuel and Green Chemistry: The compound's origin from biomass makes it a target for research into sustainable biofuels and chemical intermediates. Efforts focus on efficient conversion pathways and understanding its combustion properties evitachem.comresearchgate.netresearchgate.net.

Mechanistic Studies: Detailed investigations into the reaction mechanisms of this compound, including its participation in cycloadditions and electrophilic reactions, are ongoing to better predict and control its reactivity evitachem.comresearchgate.netontosight.ai.

Spectroscopic Characterization: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remains crucial for confirming the structure and purity of synthesized compounds and polymers nih.gov.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O | ontosight.aiamericanelements.comnih.gov |

| Molecular Weight | 94.11 g/mol | americanelements.comnih.govchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | ontosight.aiamericanelements.comperflavory.com |

| Boiling Point | 99.55 °C | researchgate.netamericanelements.comchemicalbook.comperflavory.com |

| Density | 0.9445 g/cm³ | researchgate.netamericanelements.comchemicalbook.com |

| Refractive Index | 1.4992 (estimated) | chemicalbook.com |

| Solubility | Soluble in organic solvents; insoluble in water | evitachem.comresearchgate.net |

Table 2: Key Synthesis Methods for this compound

| Method | Key Reagents/Conditions | Typical Yield/Notes | Source(s) |

| Dehydration of Furfuryl Alcohol | Acid catalyst, heat | - | evitachem.comontosight.aismolecule.comosti.gov |

| Wittig Reaction | Furfural, phosphonium ylide, base | High yields; volatility can complicate isolation | evitachem.comontosight.airesearchgate.netmdpi.com |

| Catalytic Processes | Specific catalysts, controlled conditions | High yield and purity | |

| Cross-Coupling Reactions | Palladium catalysts | Used for substituted furan synthesis | |

| Acetoxymethylation/Elimination | 2-methylfuran (B129897), acetic anhydride (B1165640), Lewis acid (e.g., ZnCl₂) | 60-75% yield after distillation | mdpi.com |

Table 3: Common Reactions of this compound

| Reaction Type | Description/Mechanism | Potential Products/Applications | Source(s) |

| Polymerization | Cationic, radical, ATRP | Poly(2-vinylfuran), oligomers | evitachem.combiosynth.comresearchgate.netresearchgate.net |

| Diels-Alder Reaction | Acts as a diene | Cycloadducts, intermediates for complex synthesis | evitachem.comresearchgate.netresearchgate.netontosight.ai |

| Electrophilic Addition | Attack at the double bond | Halogenated derivatives | evitachem.comontosight.ai |

| Oxidation | Reaction with oxidizing agents | Furan-2,5-dicarboxylic acid | |

| Reduction | Reaction with reducing agents | Tetrahydrofuran (B95107) | |

| Substitution | e.g., Suzuki-Miyaura cross-coupling | Substituted furans |

List of Compounds Mentioned:

this compound (2-vinylfuran)

Furfuryl alcohol

Furfural

Poly(2-vinylfuran)

5-Hydroxymethyl-2-vinylfuran (HMVF)

2-methylfuran

Furan-2,5-dicarboxylic acid

Tetrahydrofuran

5-acetoxymethyl-2-vinylfuran

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUHYQVKJQAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073261 | |

| Record name | 2-Ethenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-18-9, 31093-57-9 | |

| Record name | Furan, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Vinylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethenylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN, 2-ETHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethenylfuran and Its Derivatives

Established Laboratory Synthesis Protocols for 2-Ethenylfuran (B73932)

Several laboratory-scale methods have been developed to efficiently synthesize this compound. These protocols often leverage specific reaction types to construct the desired vinyl-furan moiety.

The Wittig reaction, a cornerstone of alkene synthesis, can be employed to prepare this compound. This method typically involves the reaction of a furan-containing carbonyl compound with a phosphonium (B103445) ylide. For instance, a furan (B31954) derivative can react with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to introduce the vinyl group. This reaction is known for its ability to precisely control the position of the double bond evitachem.comwikipedia.org. While effective, this route can require expensive reagents and inert conditions, potentially limiting its industrial scalability .

A common and often high-yielding method for synthesizing this compound involves the acid-catalyzed dehydration of furfuryl alcohol or its derivatives, such as 1-(2-furyl)ethanol evitachem.com. In this process, a strong acid, like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), facilitates the elimination of a water molecule from the alcohol. The reaction is typically conducted at elevated temperatures, between 80–100°C . Optimized conditions, including an acid concentration of 10–20% v/v aqueous H₂SO₄, can yield 70–85% of the desired product . Careful temperature control is crucial to minimize the formation of byproducts such as diethyl ether .

While not directly a synthesis of this compound itself, related furanone structures can be modified. For example, the synthesis of certain furanone derivatives involves reactions with reducing agents like zinc or hydrogen, which can be part of a broader strategy to access functionalized furan compounds . However, direct synthesis of this compound from a furanone ketone via reduction is not a primary documented route for this specific compound.

Acylation and diazotization reactions represent other pathways that can be utilized in the synthesis of this compound or its precursors . Diazotization, typically involving the conversion of primary aromatic amines to diazonium salts using nitrous acid, is a versatile intermediate for further transformations, including coupling reactions organic-chemistry.org. While specific literature detailing the direct application of acylation followed by diazotization for this compound synthesis is less prevalent, these methods are generally applicable in heterocyclic chemistry for functional group manipulation organic-chemistry.org.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for forming carbon-carbon bonds and can be adapted for the synthesis of vinyl-furan structures nobelprize.orgfiveable.me. These reactions typically involve coupling an organohalide or pseudohalide with an organometallic reagent (e.g., organoboron, organozinc) in the presence of a palladium catalyst nobelprize.orglibretexts.org. Such methods offer high selectivity and functional group tolerance, making them valuable for constructing complex molecules.

Industrial Production Methods and Optimization Strategies for this compound

For industrial-scale production, efficiency, cost-effectiveness, and waste reduction are paramount. Catalytic processes are generally favored to ensure high yield and purity .

One notable industrial strategy involves the catalytic dehydration of furfuryl alcohol derivatives. Solid-acid catalysts have been investigated for the dehydration of furfuryl alcohol to vinylfurans, with optimization focusing on catalyst deactivation and selectivity osti.govresearchgate.net. The use of polar aprotic solvents like nitrobenzene (B124822) has been shown to increase selectivity for vinylfurans up to 85% osti.gov.

Another promising approach for industrial production is the catalytic conversion of biomass-derived acetylfurans. This route can achieve nearly 100% carbon efficiency by combining selective hydrogenation of the carbonyl group with subsequent dehydration to the vinyl compound, while minimizing waste generated in stoichiometric reactions osti.gov. This method allows for high yield and selectivity at lower temperatures compared to older methods osti.gov.

Optimization strategies often focus on catalyst development, reaction conditions (temperature, pressure, solvent), and process integration. For instance, research has explored the use of solid-acid catalysts for the dehydration of furfuryl alcohol, with efforts directed at managing catalyst deactivation and enhancing selectivity osti.govresearchgate.net. The development of continuous-flow reactors and automated synthesis platforms can also significantly improve efficiency and scalability in industrial production .

Table 1: Comparative Summary of this compound Synthesis Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield (%) | Scalability | Notes |

| Wittig Reaction | Furan derivative | Phosphonium ylide (e.g., Ph₃P=CH₂) | 65-70 | Low | Requires expensive reagents, inert conditions; high selectivity . |

| Dehydration of 1-(2-Furyl)ethanol | 1-(2-Furyl)ethanol | H₂SO₄ or H₃PO₄ | 70-85 | High | Optimized with 10-20% H₂SO₄; careful temperature control needed to avoid byproducts . |

| Dehydration of Furfuryl Alcohol | Furfuryl Alcohol | Acid catalyst (e.g., solid acid catalysts) | Variable | High | Can produce other products like difurfuryl ether; optimization for vinylfurans ongoing osti.govresearchgate.net. |

| Acetoxymethylation & Elimination | 2-Methylfuran (B129897) | ZnCl₂ (catalyst), Acetic anhydride (B1165640) | 60-75 | Moderate | Mild conditions, available precursors; Lewis acid use raises waste concerns . |

| Catalytic Decarboxylation | 2-Furylacrylic Acid | Copper chromite (Cu₂Cr₂O₅) | 80+ | Moderate | Solvent-free pathway; copper chromite is recyclable . |

| Oxidative Vinylation (via Furfural) | Furfuryl Alcohol/Furfural (B47365) | MnO₂, Ph₃P=CH₂ | 65-70 | Low | Two-step process; high selectivity but expensive reagents . |

| Biomass-derived Acetylfurans (Catalytic) | Acetylfurans | Hydrogenation catalyst, Dehydration catalyst | High | High | Nearly 100% carbon efficiency; minimizes waste; high yield/selectivity at low temperatures osti.gov. |

| Palladium-Catalyzed Cross-Coupling | Various furan precursors | Palladium catalyst, organometallic reagents | Variable | Moderate | Versatile for C-C bond formation; high selectivity nobelprize.orgfiveable.me. |

| Acylation and Diazotization Reactions | Various furan precursors | Acylating agents, Nitrous acid sources | Variable | Moderate | General methods for functional group manipulation organic-chemistry.org. |

Compound List

this compound

2-Vinylfuran

1-(2-Furyl)ethanol

Furfural

Furan

2-Methylfuran

2-Furylacrylic Acid

Furfuryl Alcohol

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of complex furan derivatives often requires sophisticated methodologies that control regioselectivity, stereoselectivity, and functional group tolerance. Researchers have developed several advanced strategies that leverage the unique reactivity of this compound and related furan precursors.

Asymmetric Aminohydroxylation of Vinylfuran for Chiral Derivatives

The development of enantioselective methods is crucial for accessing chiral molecules, which are vital in pharmaceuticals and materials science. The Sharpless catalytic asymmetric aminohydroxylation has been successfully applied to 2-vinylfuran. This process yields β-hydroxyfurfurylamine derivatives with high enantiomeric excess (ee). For instance, the aminohydroxylation of 2-vinylfuran has been reported to produce β-hydroxyfurfurylamine with an ee exceeding 86% and a yield of 21% thegoodscentscompany.comcapes.gov.bracs.org. These chiral intermediates serve as valuable precursors for synthesizing biologically relevant molecules, such as D- and L-deoxymannojirimycin (DMJ) and deoxygulonojirimycin capes.gov.br. Furthermore, this methodology is instrumental in the stereoselective synthesis of chiral furfurylamines, which find applications as ligands and organocatalysts core.ac.ukresearchgate.net.

Table 2.3.1: Asymmetric Aminohydroxylation of this compound

| Substrate | Method | Yield | Enantiomeric Excess (ee) | Product/Intermediate | Citation(s) |

| This compound | Sharpless Catalytic Asymmetric Aminohydroxylation | 21% | >86% | β-Hydroxyfurfurylamine | capes.gov.br |

| This compound | Asymmetric Aminohydroxylation | N/A | High | Chiral β-hydroxyfurfurylamine derivatives | thegoodscentscompany.comacs.orgcore.ac.uk |

| Chiral Furfurylamines | Various stereoselective syntheses | N/A | High | Optically active 2-aminomethyl-furan derivatives | core.ac.ukresearchgate.net |

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms into organic molecules can significantly alter their electronic properties and reactivity, making halogenated derivatives valuable synthetic intermediates. The electron-rich double bond in this compound is susceptible to electrophilic attack by halogens, leading to the formation of halogenated derivatives evitachem.com. While direct halogenation of this compound is mentioned, specific details on yields or conditions are limited in the provided results. However, related strategies involve using pre-halogenated furan precursors, such as 2-(2-bromo-2-nitroethenyl)-5-bromofuran, in palladium-catalyzed coupling reactions to construct substituted furan systems researchgate.net. Additionally, electrophilic aromatic substitution is a known method for preparing halogenated derivatives of other furan-based compounds nih.gov.

Preparation of 2,5-Disubstituted Furans via this compound Intermediates

This compound can serve as a versatile intermediate for synthesizing more complex, substituted furan structures. Its participation as a diene in Diels-Alder reactions allows for the formation of cycloadducts, which are valuable intermediates in organic synthesis evitachem.com. While direct pathways using this compound as a precursor for specific 2,5-disubstituted furans are not extensively detailed, related methods for constructing such motifs are available. For instance, palladium/copper-catalyzed cross-coupling reactions of enyne acetates, followed by iodocyclization, can yield 2,5-disubstituted furans organic-chemistry.org. Additionally, Suzuki-Miyaura cross-coupling reactions involving this compound are reported to yield various substituted furans, indicating its utility in C-C bond formation for creating disubstituted products .

Multi-substituted Furan Derivatives via Annulation Reactions

Annulation reactions, which involve the formation of new rings, are powerful tools for constructing poly-substituted heterocyclic systems. Various metal-catalyzed annulation strategies have been developed for synthesizing multi-substituted and poly-substituted furans. Copper(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins is an effective route to multi-substituted furan derivatives organic-chemistry.orgresearchgate.net. Ruthenium(II)-catalyzed oxidative annulation reactions, employing β-ketoesters and alkynes, provide access to poly-substituted furans rsc.org. Furthermore, copper catalysts can mediate one-pot, three-step reaction cascades to produce di-, tri-, and tetrasubstituted furans, demonstrating broad substrate scope and good yields organic-chemistry.org.

Table 2.3.4: Annulation Reactions for Multi-substituted Furans

| Reactants | Catalyst | Product Type | Reaction Type | Citation(s) |

| Aryl ketones, Aromatic olefins | Cu(II) | Multi-substituted furans | Intermolecular Annulation | organic-chemistry.orgresearchgate.net |

| Ethyl 3-oxo-3-phenylpropanoates, Aryl/heteroaryl alkynes | Ru(II), Cu oxidant, AgSbF6 | Poly-substituted furans | Oxidative Annulation | rsc.org |

| Alkyl ketones, β-nitrostyrenes | Copper | Multi-substituted furans | Intermolecular Annulation | organic-chemistry.org |

| Various starting materials | TA-Au, Copper | Di-, Tri-, Tetrasubstituted furans | One-pot reaction cascade | organic-chemistry.org |

Radical Reactions in the Synthesis of this compound Derivatives

Radical chemistry offers unique pathways for bond formation and functionalization, often complementing polar reaction mechanisms. This compound can participate in radical reactions, acting as a monomer in polymerization processes or as an intermediate in more complex organic syntheses evitachem.com. A specific route to this compound involves the decarboxylation of 2-furylacrylic acid, which proceeds via radical intermediates, yielding the product in high yields . Additionally, radical cyclization reactions are employed in the synthesis of various functionalized heterocyclic compounds, highlighting the broad applicability of radical chemistry in furan synthesis umb.edu.

Table 2.3.5: Radical Reactions in this compound Synthesis

| Starting Material | Radical Source/Method | Product | Yield | Citation(s) |

| 2-Furylacrylic acid | Decarboxylation via radical intermediates | This compound | >80% | |

| Furan derivatives | Radical polymerization | Oligomers/Polymers | N/A | evitachem.com |

| Various precursors | Radical cyclization reactions | Heterocycles | N/A | umb.edu |

Enantiomerically Pure 2-(1'-aminomethyl)furan Derivative Synthesis

The synthesis of enantiomerically pure 2-(1'-aminomethyl)furan derivatives is of significant interest due to their presence in biologically active molecules and their utility as chiral ligands. As mentioned in Section 2.3.1, the asymmetric aminohydroxylation of vinylfuran is a key method for accessing chiral furfurylamines thegoodscentscompany.comcapes.gov.bracs.orgcore.ac.uk. These methods provide access to chiral building blocks that are essential for constructing complex stereodefined molecules. General strategies for obtaining enantiomerically pure amino acids and amines, such as asymmetric hydrogenation of imines and resolution techniques, are also applicable and contribute to the broader field of chiral furan derivative synthesis libretexts.orgnih.govrsc.org.

Table 2.3.6: Synthesis of Enantiomerically Pure 2-(1'-aminomethyl)furan Derivatives

| Starting Material | Method | Product | Enantiomeric Purity | Citation(s) |

| This compound | Sharpless Asymmetric Aminohydroxylation | Chiral β-hydroxyfurfurylamine | >86% ee | capes.gov.br |

| Furfural | Asymmetric Aminohydroxylation | Chiral 2-(1'-aminomethyl)furan derivatives | High | core.ac.ukresearchgate.net |

| Prochiral precursors | Asymmetric catalysis (e.g., hydrogenation, aminohydroxylation) | Enantiomerically pure amino acid/amine derivatives | High | libretexts.orgnih.govrsc.org |

Compound List:

this compound

2-Vinylfuran

β-Hydroxyfurfurylamine

D-Deoxymannojirimycin (DMJ)

L-Deoxymannojirimycin (DMJ)

Deoxygulonojirimycin

2-(2-Bromo-2-nitroethenyl)-5-bromofuran

2-Furylacrylic acid

2,5-Diformylfuran

2,5-Bis(Aminomethyl)Furan

2,5-Disubstituted Furans

Multi-substituted Furans

Poly-substituted Furans

Chiral Furfurylamines

2-(1'-aminomethyl)furan derivatives

Halogenated this compound Derivatives

2-Amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol

2-Amino-N-(tert-butoxycarbonyl)-1-(2'-furyl)ethanol

Chiral β-hydroxyfurfurylamine derivatives

2,5-Diamidopyrroles

2,5-Diamidofurans

2,3,5-Trisubstituted Furans

2,4-Disubstituted Furans

Tetrasubstituted Furans

2-Arylbenzo[b]furans

3-Substituted Benzo[b]furans

2-Substituted Benzo[b]furans

2-Aroyl benzofurans

2-Amino-7-methyl-4-aryl-3-(phenylsulfonyl) pyrano[4,3-b]pyran-5(4H)-one

Rabdoketone A

Nematotoxic furoic acid

Mannopeptimycin-alpha

Iodo mannopeptimycin-alpha

Bromo mannopeptimycin-alpha

2-(2-Arylethenyl)-5-arylfurans

2-(2-Bromo-2-nitroethenyl)-5-bromofuran

2-Thienyl furan

N-sulfonyl ketimino esters

Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran

Two principal synthetic routes have been established for the preparation of 5-acetoxymethyl-2-vinylfuran and 5-hydroxymethyl-2-vinylfuran. One pathway commences with 2-methylfuran, while a more efficient and rapid method utilizes furfuryl acetate (B1210297) as the starting material nih.govsigmaaldrich.comchemsrc.com. This latter approach involves a sequence of Vilsmeier-Haack and Wittig reactions nih.govsigmaaldrich.comchemsrc.com.

The synthesis originating from furfuryl acetate typically initiates with a Vilsmeier-Haack reaction to generate 5-formylfurfuryl acetate nih.gov. Subsequently, the aldehyde functionality of 5-formylfurfuryl acetate is transformed into a vinyl group through a Wittig reaction. This is commonly achieved using methyltriphenylphosphonium (B96628) bromide in conjunction with a base, such as sodium hydride (NaH) or potassium carbonate, in an appropriate solvent like diethyl ether nih.govresearchgate.netgoogle.com. For the production of 5-acetoxymethyl-2-vinylfuran, specific reaction conditions involve methyltriphenylphosphonium bromide and NaH in diethyl ether, followed by purification via vacuum distillation nih.gov. To synthesize 5-hydroxymethyl-2-vinylfuran, the Wittig reaction is performed on 5-hydroxymethylfurfural (B1680220) (HMF) with methyltriphenylphosphonium salt under alkaline conditions, leading to the formation of 2-vinyl-5-hydroxymethylfuran after hydrolysis google.com. This synthetic strategy has proven effective, yielding approximately 68% of 5-acetoxymethyl-2-vinylfuran and around 60% of 5-hydroxymethyl-2-vinylfuran nih.govsigmaaldrich.comchemsrc.com.

Table 1: Synthesis Yields of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinylfuran via Furfuryl Acetate Route

| Product | Starting Material | Key Reactions | Approximate Yield | References |

| 5-Acetoxymethyl-2-vinylfuran | Furfuryl acetate | Vilsmeier-Haack, Wittig | 68% | nih.govsigmaaldrich.comchemsrc.com |

| 5-Hydroxymethyl-2-vinylfuran | Furfuryl acetate | Vilsmeier-Haack, Wittig | 60% | nih.govsigmaaldrich.comchemsrc.com |

| 2-Vinyl-5-hydroxymethylfuran (alternative) | 5-Hydroxymethylfurfural (HMF) | Wittig reaction, Hydrolysis | Not specified | google.com |

Purity Validation and Characterization in this compound Synthesis

The rigorous validation of purity and confirmation of the molecular structure of synthesized this compound are essential for its reliable application in subsequent chemical transformations. A range of analytical techniques are routinely employed for these purposes. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as standard methodologies for quantitative analysis and purity assessment, enabling the detection and identification of potential impurities nist.gov. GC-MS, in particular, provides valuable mass spectral data that aids in structural elucidation nist.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a critical tool for unequivocally confirming the molecular structure of this compound, offering detailed insights into the chemical environment of each atom researchgate.netmdpi.com. Infrared (IR) spectroscopy is also utilized for structural characterization, facilitating the identification of characteristic functional groups within the molecule, such as those of the furan ring and the vinyl group researchgate.netmdpi.com. Purity standards are typically established, with common benchmarks indicating a purity of ≥95% as determined by GC .

Table 2: Common Characterization Techniques for this compound

| Technique | Purpose | Key Information Provided | References |

| Gas Chromatography (GC) | Purity assessment, Quantitative analysis | Retention time, Presence of impurities | nist.gov |

| GC-Mass Spectrometry (GC-MS) | Purity assessment, Structural confirmation | Mass spectrum, Fragmentation patterns, Retention time | nist.gov |

| ¹H NMR Spectroscopy | Structural confirmation | Proton environments, Coupling patterns | researchgate.netmdpi.com |

| ¹³C NMR Spectroscopy | Structural confirmation | Carbon environments | |

| IR Spectroscopy | Functional group identification | Characteristic vibrational frequencies | researchgate.netmdpi.com |

Compound Names Mentioned:

this compound

5-Acetoxymethyl-2-vinylfuran

5-Hydroxymethyl-2-vinylfuran

2-Methylfuran

Furfuryl acetate

5-Formylfurfuryl acetate

5-Hydroxymethylfurfural (HMF)

Methyltriphenylphosphonium bromide

Furfural

Poly-2-vinylfuran

Maleic anhydride

Chemical Reactivity and Reaction Mechanisms of 2 Ethenylfuran

Polymerization Dynamics of 2-Ethenylfuran (B73932)

The polymerization of this compound, also known as 2-vinylfuran, is a complex process that has been the subject of detailed kinetic and mechanistic studies. Cationic polymerization, in particular, reveals intricate dynamics influenced by various reaction parameters.

The cationic polymerization of this compound, particularly when initiated by trifluoroacetic acid in solvents like methylene (B1212753) dichloride, exhibits complex kinetic behavior. Research has shown that the reaction follows a pseudo-second-order rate law. researchgate.net However, this can shift towards first or third-order kinetics depending on the concentration of the initiator. researchgate.net

A significant observation in these polymerization reactions is the concurrent alkylation of the furan (B31954) ring, which occurs from the outset of the reaction. researchgate.net This side reaction competes with the main polymerization pathway. To account for these experimental findings, a pseudo-copolymerization mechanism has been proposed. researchgate.net In certain solvent systems, such as a water-chloroform mixture, the polymerization process exhibits characteristics more akin to polycondensation, where the molecular weight of the polymer increases progressively over time, suggesting a propagation mechanism that is not purely vinylic in nature. researchgate.net During the course of the polymerization, the concentration of the acid initiator has been observed to decrease, which is attributed to the formation of stable polymeric ions. researchgate.net

Table 1: Kinetic Parameters for the Cationic Polymerization of this compound

| Parameter | Observation | Source(s) |

| Overall Kinetics | Pseudo-second-order, with deviations to first or third order based on initiator concentration. | researchgate.net |

| Rate Constant Proportionality | Directly proportional to the square of the initial initiator concentration. | researchgate.net |

| Rate Constant Proportionality | Inversely proportional to the initial monomer concentration. | researchgate.net |

The presence of water has a pronounced effect on the kinetics and mechanism of the cationic polymerization of this compound. researchgate.net In a heterogeneous system comprising water and methylene dichloride, the polymerization mechanism is sensitive to the water content. researchgate.net When the volume ratio of water to methylene dichloride is equal to or greater than 1/45, it is suggested that the presence of ionic centers can be disregarded. researchgate.net Under these conditions, the polymerization is believed to be induced by polarized esters. researchgate.net Furthermore, the kinetic order of the reaction with respect to the monomer can shift from second-order to first-order as the monomer concentration decreases in the presence of water. researchgate.net

The choice of solvent plays a critical role in the dynamics of cationic polymerization. For this compound, studies have frequently employed chlorinated solvents such as methylene dichloride and chloroform. researchgate.netresearchgate.netresearchgate.net The polarity of the solvent is a key factor that governs the nature of the ion pair formed between the propagating cationic chain end and the counter-ion. wikipedia.org In more polar solvents, the separation between the ions is greater, leading to more "free" and thus more reactive cations, which generally results in a faster rate of propagation. wikipedia.org In practice, mildly polar solvents are often chosen for cationic polymerizations to help stabilize the propagating carbocations, typically at low temperatures. stanford.edu

Trifluoroacetic acid is a commonly utilized initiator for the cationic polymerization of this compound. researchgate.netresearchgate.netresearchgate.net As a Brønsted acid, it initiates the polymerization by protonating the this compound monomer, thereby generating a carbocationic active species. mit.edu The concentration of the initiator is a critical factor influencing the reaction kinetics. researchgate.net It has been observed that the concentration of trifluoroacetic acid diminishes as the polymerization progresses, which is attributed to the formation of stable polymeric ions that incorporate the counter-ion. researchgate.net Besides protic acids, Lewis acids are also widely used as initiators in cationic polymerization, often in the presence of a co-initiator such as water or an alcohol. wikipedia.org

The cationic polymerization of this compound typically yields oligomeric species in the initial stages of the reaction. researchgate.net As the reaction proceeds over time, higher molecular weight polymers are formed. researchgate.net The final products are often described as resins. researchgate.net An interesting structural finding is that the polymers obtained from this compound are similar to those produced from the polymerization of 1-(2-furyl)-1-ethanol. researchgate.netresearchgate.net This suggests that the polymerization does not proceed through a straightforward vinylic propagation mechanism. researchgate.net

To rationalize the observed kinetic data and the influence of reaction conditions, a "pseudo-copolymerization" mechanism has been put forward for the cationic polymerization of this compound. researchgate.net This model likely accounts for the competing alkylation side reactions. Moreover, under conditions of high water content, the proposed shift in the polymerization mechanism from one involving ionic centers to one proceeding via polarized esters can be considered a form of pseudo-cationic polymerization. researchgate.net This type of mechanism involves a covalent propagating species that is activated by the acid catalyst, which is in equilibrium with a small concentration of the active ionic species.

Cationic Polymerization of this compound: Kinetics and Mechanisms

Electrophilic Addition Reactions of this compound

This compound contains two potential sites for electrophilic attack: the aromatic furan ring and the exocyclic vinyl (ethenyl) double bond. The vinyl group's π-bond is particularly susceptible to electrophilic addition, a characteristic reaction for alkenes. libretexts.orgchemguide.co.uk

The electrophilic addition to the vinyl group of this compound is initiated by the attack of an electrophile (E⁺) on the electron-rich π-bond of the double bond. libretexts.orglibretexts.org This process is typically the slow, rate-determining step of the reaction. youtube.com The two π electrons of the double bond are used to form a new sigma (σ) bond between the electrophile and one of the two vinyl carbons. libretexts.org

This initial attack follows Markovnikov's rule, which states that the electrophile (often a proton, H⁺) will add to the carbon atom that already has the greater number of hydrogen atoms. libretexts.org For this compound, this means the electrophile will bond to the terminal carbon of the vinyl group (Cβ), leaving the other carbon (Cα, adjacent to the furan ring) to become electron-deficient. chemistrystudent.com

Following the initial electrophilic attack, a carbocation intermediate is formed at the Cα position. libretexts.orgchemistrystudent.com The stability of this carbocation is a crucial factor determining the reaction's pathway and rate. libretexts.orgchemistrystudent.com The carbocation formed from this compound is a secondary carbocation, but it is significantly stabilized by its proximity to the furan ring.

This stabilization occurs through resonance, where the positive charge is delocalized over both the adjacent carbon atom and the furan ring system. khanacademy.orglibretexts.org The lone pair of electrons on the oxygen atom of the furan ring can participate in this delocalization, spreading the positive charge and increasing the stability of the intermediate. A greater number of resonance structures corresponds to greater delocalization of charge and thus greater stability. khanacademy.org This resonance stabilization makes the formation of the carbocation at the Cα position more favorable than at the terminal carbon, which would result in a less stable primary carbocation with no such resonance benefits. chemistrystudent.com

Table of Resonance Contributors

| Structure | Description |

|---|---|

| I | Initial secondary carbocation at the Cα position. |

| II | Positive charge delocalized onto the C5 position of the furan ring. |

| III | Positive charge delocalized onto the oxygen atom of the furan ring. |

The reaction of this compound with halogens (like Br₂ or Cl₂) or hydrogen halides (like HBr or HCl) leads to the formation of halogenated derivatives. mt.comchemistrysteps.com

In the case of hydrogen halides (HX), the reaction proceeds via the two-step mechanism described above. After the formation of the resonance-stabilized carbocation, the halide anion (X⁻), acting as a nucleophile, rapidly attacks the positively charged carbon to form the final halogenated product. libretexts.orglibretexts.org

When reacting with elemental halogens (X₂), the mechanism involves the formation of a cyclic halonium ion intermediate. chemistrysteps.comlibretexts.org The π-bond of the vinyl group attacks one halogen atom, which simultaneously attacks back to form a three-membered ring. youtube.com The second halide ion then attacks one of the carbons of this strained ring from the opposite side (anti-addition), opening the ring to yield a vicinal dihalide. chemistrysteps.comlibretexts.org

| Reactant | Product | Reaction Type |

|---|---|---|

| Hydrogen Bromide (HBr) | 2-(1-Bromoethyl)furan | Hydrohalogenation |

| Chlorine (Cl₂) | 2-(1,2-Dichloroethyl)furan | Halogenation |

Cycloaddition Reactions: Diels-Alder Chemistry of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com The furan ring, despite its aromatic character, can function as the 4π-electron diene component in these reactions. conicet.gov.ar

In the context of Diels-Alder reactions, this compound typically utilizes the conjugated double bonds within the furan ring as the diene. core.ac.ukrsc.org The reactivity of the furan ring as a diene is influenced by substituents. Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction, while electron-withdrawing groups decrease its reactivity. masterorganicchemistry.comtudelft.nl The ethenyl group at the C2 position can influence the diene's electronic properties and reactivity.

2-vinylfuran can participate in cycloaddition reactions with various dienophiles, such as maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form bicyclic adducts. core.ac.ukclockss.org However, two modes of cycloaddition are possible for vinylfurans:

Intra-annular cycloaddition : The dienophile adds across the C2 and C5 positions of the furan ring, involving the endocyclic double bonds. This is the more common pathway for furan itself. clockss.org

Extra-annular cycloaddition : The dienophile reacts with the diene system formed by the vinyl group and the adjacent C2-C3 double bond of the furan ring. clockss.org

The preferred pathway can depend on the specific dienophile, reaction conditions, and substituents on the furan ring. clockss.org For example, the reaction of 2-vinylfuran with DMAD has been reported to give a mixture of both intra- and extra-annular cycloaddition products. clockss.org The resulting oxabicycloheptene derivatives are versatile intermediates in organic synthesis. wikipedia.org

| Component Role | π-Electron System | Reaction Type | Typical Product |

|---|---|---|---|

| Diene | 4π electrons (from furan ring) | [4+2] Cycloaddition | 7-Oxabicyclo[2.2.1]heptene derivative |

Formation of Cycloadducts with Dienophiles

This compound, which is also known as 2-vinylfuran, possesses a conjugated diene system within its furan ring, making it a suitable reactant for Diels-Alder reactions. In these [4+2] cycloaddition reactions, the furan ring acts as the diene, reacting with a variety of dienophiles, particularly those bearing electron-withdrawing groups. This reactivity is a general feature of furan and its derivatives. The reaction proceeds by a concerted mechanism, leading to the formation of a six-membered ring adduct.

The reaction of this compound with dienophiles such as maleic anhydride or N-phenylmaleimide is expected to yield oxabicycloheptene derivatives. expresspolymlett.comresearchgate.net The vinyl group at the 2-position of the furan ring can influence the stereoselectivity of the cycloaddition. The reaction with symmetrical dienophiles like dimethyl acetylenedicarboxylate can also lead to the formation of cycloadducts, which may undergo further rearrangements. pku.edu.cnnih.gov The Diels-Alder reaction of furan derivatives is often reversible, and the stability of the resulting cycloadducts can vary. expresspolymlett.com

Oxidation and Reduction Reactions of this compound

The chemical reactivity of this compound is characterized by the presence of two oxidizable and reducible moieties: the furan ring and the ethenyl (vinyl) substituent.

Formation of Furan Derivatives through Oxidation

The oxidation of this compound can proceed at either the furan ring or the vinyl group, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the cleavage of the furan ring, a reaction common for furan and its homologs, which can ultimately produce maleic acid derivatives. researchgate.net An attempt to oxidize 2-vinylfuran with potassium permanganate resulted in the formation of furoic acid, indicating that under certain conditions, the vinyl group can be cleaved. okstate.edu

Oxidation with peroxy acids, such as monoperphthalic acid, is a common method for the epoxidation of alkenes. libretexts.org However, an attempt to prepare 2-vinylfuran oxide via this method did not yield a definite product. okstate.edu The furan ring itself is also susceptible to oxidation, which can lead to ring-opened products. researchgate.net The reaction with hydroxyl radicals, for instance, has been shown to cause ring opening. organic-chemistry.org

Reduction to Furan-based Products

The reduction of this compound can selectively target the vinyl group or reduce both the vinyl group and the furan ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of carbon-carbon double bonds. mdpi.comyoutube.com This method would be expected to selectively reduce the vinyl group of this compound to an ethyl group, yielding 2-ethylfuran (B109080).

Another method for the selective reduction of double bonds is the use of diimide (N2H2), which is generated in situ from reagents like hydrazine (B178648) and an oxidizing agent or from the decomposition of azodicarbonamide. organicreactions.orgwikipedia.org Diimide reduction is known to be effective for unpolarized double bonds and is compatible with many other functional groups. wikipedia.org

Reduction of this compound with Raney Nickel

Raney Nickel is a versatile catalyst widely used for the hydrogenation of various functional groups, including alkenes and aromatic rings. google.comgoogle.com The hydrogenation of furan and its derivatives over Raney Nickel typically leads to the saturation of the furan ring to form tetrahydrofuran (B95107) derivatives. google.comscirp.org

When this compound is treated with Raney Nickel under hydrogen pressure, a stepwise reduction is expected. Initially, the more reactive vinyl group would be hydrogenated to yield 2-ethylfuran. Under more forcing conditions (higher pressure and/or temperature), the furan ring would also be reduced, leading to the formation of 2-ethyltetrahydrofuran.

Substitution Reactions of this compound

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The substitution typically occurs at the 2- and 5-positions, which are more reactive than the 3- and 4-positions. In this compound, the 2-position is already substituted, so electrophilic attack is expected to occur predominantly at the 5-position.

Examples of electrophilic substitution reactions that this compound is expected to undergo include:

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgjk-sci.com For this compound, this reaction would be expected to yield 5-vinylfuran-2-carbaldehyde. The Vilsmeier-Haack reaction is known to be effective for furan and its derivatives. nih.govchemistrysteps.com

Bromination : Bromination of furan is typically carried out with milder brominating agents like N-bromosuccinimide (NBS) to avoid polymerization and polybromination that can occur with elemental bromine. masterorganicchemistry.commanac-inc.co.jp The reaction with this compound would be expected to yield 2-bromo-5-vinylfuran.

Friedel-Crafts Acylation : This reaction introduces an acyl group (-COR) onto the furan ring using an acyl halide or anhydride with a Lewis acid catalyst. google.com The acylation of furan with acetic anhydride in the presence of a Lewis acid like zinc chloride is a known method to produce 2-acetylfuran. google.com For this compound, the acylation would be expected to occur at the 5-position to give 5-vinyl-2-acetylfuran.

Computational Chemistry and Spectroscopic Analysis of 2 Ethenylfuran

Quantum Chemical Studies and Theoretical Calculations on 2-Ethenylfuran (B73932)

Quantum chemical methods provide crucial insights into the electronic structure, reactivity, and energetic profiles of molecules like this compound, which are often difficult to ascertain through experimental means alone.

Ab Initio Studies for Energetics and Decomposition Pathways

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, have been employed to investigate the decomposition pathways of furan (B31954) derivatives. While direct, detailed ab initio studies focusing solely on the energetics and decomposition of this compound itself are not extensively detailed in the available literature, ab initio calculations have played a role in understanding the broader context of furan chemistry. For instance, high-level ab initio calculations using methods such as CBS-QB3, G3, and G3MP2B3 have been utilized to study the pyrolysis and decomposition of related compounds like 2,5-dimethylfuran. researchgate.netacs.orgaip.orgresearchgate.netresearchgate.netaip.org In some of these studies, this compound was considered as a potential intermediate, with ab initio calculations helping to evaluate its proposed role and stability in complex reaction networks. researchgate.netacs.orgaip.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net These investigations often involve calculating potential energy surfaces, transition states, and reaction enthalpies to elucidate reaction mechanisms and identify dominant decomposition channels. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely applied computational tool for studying the electronic structure, molecular properties, and reaction mechanisms of organic molecules, including furan derivatives. DFT calculations have been instrumental in understanding the reactivity of this compound, particularly in reactions such as Diels-Alder cycloadditions. By calculating frontier molecular orbitals (HOMO/LUMO) and electron density maps, DFT can predict reaction feasibility and transition state energies. Furthermore, DFT methods have been used to investigate the stability and electronic spectra of intermediates and radicals involved in the pyrolysis of furan biofuels, providing a theoretical basis for experimental observations. researchgate.netresearchgate.net The application of DFT also extends to predicting spectroscopic properties, such as IR and Raman spectra, which aids in the interpretation of experimental data and structural elucidation. researchgate.netresearchgate.net

Molecular Orbital Calculations Related to Polymerization

The vinyl group in this compound is a key feature that enables its participation in polymerization reactions. While specific molecular orbital (MO) calculations dedicated solely to detailing the polymerization mechanism of this compound are not prominently cited, the electronic structure, as elucidated by quantum chemical methods, is crucial for understanding its polymerization behavior. Studies have indicated that the ethenyl group stabilizes the highest occupied molecular orbital (HOMO) of the furan ring, thereby increasing its electron density and influencing its reactivity in polymerization processes, particularly cationic polymerization. aip.org Theoretical studies on related furan compounds often involve analyzing orbital energies and distributions to predict reactivity patterns, which are directly applicable to understanding the polymerization propensity of this compound.

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most commonly employed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

¹H NMR Spectroscopy: ¹H NMR spectra of this compound typically reveal distinct signals for the protons of the furan ring and the vinyl group. The furan ring protons generally resonate in the chemical shift range of δ 6.3–7.2 ppm, while the vinyl protons appear in the range of δ 5.0–5.8 ppm. These characteristic chemical shifts, along with coupling patterns (e.g., the vinyl protons often exhibit geminal and vicinal coupling), provide definitive evidence for the presence and connectivity of these functional groups. For instance, specific ¹H NMR data obtained in the context of a Peterson olefination reaction showed signals at δ 7.37–7.33 (m, 1H) and δ 6.51 (dd, J = 17.6, 11.3 Hz, 1H), which can be assigned to the furan and vinyl protons, respectively. mmu.ac.uk

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The furan ring carbons and the vinyl carbons of this compound exhibit characteristic chemical shifts that confirm the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Notes |

| Furan Ring Protons | 6.3–7.2 | Multiplets | Characteristic aromatic furan signals |

| Vinyl Protons | 5.0–5.8 | Multiplets | Signals from the =CH₂ and =CH- groups |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR and FT-IR spectroscopy are used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, the furan ring and the vinyl group give rise to distinct absorption bands.

C=C Stretching Vibration: The vinyl group's carbon-carbon double bond typically exhibits a stretching vibration in the region of 1640–1680 cm⁻¹.

C-O-C Stretching Vibration: The ether linkage within the furan ring is characterized by a strong absorption band, often found around 1250 cm⁻¹.

Furan Ring Vibrations: The aromatic nature of the furan ring contributes to characteristic C-H stretching vibrations in the region of 3100–3000 cm⁻¹.

Table 2: IR Spectroscopic Data for this compound

| Functional Group / Vibration | Characteristic Wavenumber (cm⁻¹) | Notes |

| C=C Stretch (Vinyl) | 1640–1680 | Due to the ethenyl group |

| C-O-C Stretch (Furan Ring) | ~1250 | Characteristic ether linkage in furan |

| C-H Stretch (Aromatic) | 3100–3000 | From the furan ring |

Applications and Advanced Materials Research Involving 2 Ethenylfuran

2-Ethenylfuran (B73932) as a Building Block in Complex Organic Synthesis

The inherent reactivity of this compound makes it an invaluable component in the synthesis of more complex organic molecules and polymers. Its participation in various chemical transformations allows for the creation of diverse chemical structures with tailored properties.

Synthesis of Novel Polymeric Materials

This compound is readily polymerizable, making it a key monomer for synthesizing novel polymeric materials. It can undergo polymerization through several mechanisms, including free radical polymerization, cationic polymerization, and Atom Transfer Radical Polymerization (ATRP) evitachem.comresearchgate.netacs.orgresearchgate.net. These methods allow for the controlled synthesis of homopolymers, such as poly(2-vinylfuran), and copolymers with other monomers like styrene (B11656) researchgate.netacs.orgacs.org.

Polymerization Methods: this compound can be polymerized via free radical, cationic, and ATRP evitachem.comresearchgate.netacs.orgresearchgate.net.

Copolymerization: It readily copolymerizes with monomers like styrene, leading to materials with tunable properties researchgate.netacs.orgacs.org.

Functionalization: The furan (B31954) ring in poly(2-vinylfuran) can participate in Diels-Alder reactions, for example, with maleic anhydride (B1165640), enabling further functionalization and the creation of recyclable materials evitachem.comresearchgate.netresearchgate.net.

Emulsion Polymerization: this compound can also be utilized in emulsion polymerization, either alone or with co-monomers such as butadiene or acrylonitrile, to produce polymers with varying properties google.com.

Intermediates in Drug Development and Pharmaceutical Research

The chemical structure of this compound and its derivatives makes it a valuable intermediate in the pharmaceutical industry. Its derivatives have shown potential biological activities, positioning it as a candidate for drug development evitachem.comsmolecule.com. While specific drug targets are not detailed in the available literature, its role as a precursor for synthesizing active pharmaceutical ingredients (APIs) is recognized.

Precursors for Agricultural Chemicals

This compound serves as a precursor in the synthesis of agricultural chemicals, including certain types of insecticides and herbicides evitachem.comontosight.ai. Its ability to form stable compounds through its reactive vinyl group and furan ring makes it suitable for developing agrochemical products.

Material Science Applications of this compound Polymers

Polymers derived from this compound exhibit a range of desirable properties that lend themselves to advanced material science applications. Their tunable characteristics, reactivity, and potential for creating functional materials are areas of active research.

Development of Novel Polymeric Materials with Specific Properties

The polymerization of this compound allows for the creation of materials with engineered properties. Copolymers of this compound with styrene, for instance, have demonstrated tunable glass transition temperatures (Tg), ranging from approximately 105 °C for polystyrene to 54 °C for copolymers with a significant mole fraction of 2-vinylfuran acs.orgacs.org. These polymers are generally stable at room temperature but can undergo gelation under specific conditions acs.orgacs.org.

Furthermore, the Diels-Alder reactivity of the furan moiety in poly(2-vinylfuran) allows for the development of materials with thermoreversible crosslinks, self-healing capabilities, and enhanced recyclability researchgate.netresearchgate.net. The ability to functionalize these polymers via reactions like the Diels-Alder cycloaddition with dienophiles such as maleic anhydride or bismaleimides opens avenues for creating advanced functional materials researchgate.netresearchgate.net.

Table 1: Properties of Styrene-co-2-Vinylfuran Copolymers

| Copolymer Composition (Mole Fraction of 2-Vinylfuran) | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Onset (Air, °C) | Gelation Temperature (10% soln. in Tetrachloroethane, °C) |

| Polystyrene (0) | 105 | ~360 | Not specified |

| S-co-2VF60 (0.60) | 54 | ~360 | 100 |

| Polystyrene (1.0) | 105 | ~360 | Not specified |

Note: Data is based on general trends observed in styrene-2-vinylfuran copolymers acs.orgacs.org. Specific values can vary based on synthesis conditions.

Synthesis of Poly(furfuryl alcohol) Nanostructures

While this compound is a monomer for poly(2-vinylfuran), research also explores related furan-based polymers, such as poly(furfuryl alcohol) (PFA), for nanostructured materials mdpi.comresearchgate.net. PFA, derived from furfuryl alcohol, is a well-established bioresin utilized in various applications, including as a precursor for nanostructured carbon materials and composites due to its thermal stability and high carbon yield upon pyrolysis mdpi.comresearchgate.net.

Specific research indicates the potential for 2-vinylfuran in creating composite materials that involve poly(furfuryl alcohol). For instance, studies mention the synthesis of "Poly(furfuryl alcohol)-silica composites" where 2-vinylfuran is a component or co-monomer in related polymer systems nais.net.cn. This suggests that this compound can be integrated into material science strategies that leverage the properties of PFA, potentially contributing to the development of novel composite nanostructures.

Table 2: Synthesis Methods for this compound

| Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield (%) | Scalability | Notes |

| Acetoxymethylation/Elimination | 2-Methylfuran (B129897) | Acetic anhydride, ZnCl₂ | 60–75 | Moderate | Requires careful temperature control to avoid side products. |

| Oxidative Vinylation | Furfuryl alcohol | MnO₂, Wittig reagent | 65–70 | Low | High selectivity but uses expensive reagents; requires inert conditions. |

| Catalytic Decarboxylation | 2-Furylacrylic acid | Copper chromite (Cu₂Cr₂O₅) | 80+ | High | Solvent-free, environmentally friendly, catalyst recyclable. |

| Dehydration | 1-(2-Furyl)ethanol | H₂SO₄ | 70–85 | High | Acid-catalyzed process. |

| Wittig Reaction | Furan | Phosphonium (B103445) ylide | High | Moderate | Common method for producing this compound. |

| Peterson Olefination | Furfural (B47365) | Methyltriphenylphosphonium (B96628) bromide | Not specified | Not specified | Biosourced route from furfural. |

Note: Yields and scalability are approximate and can vary based on specific reaction conditions and optimization.

Table 3: Key Properties of this compound

| Property | Value / Description | Source |

| IUPAC Name | This compound | |

| Common Name | 2-Vinylfuran | evitachem.comontosight.ai |

| CAS Number | 1487-18-9 | evitachem.com |

| Molecular Formula | C₆H₆O | evitachem.comontosight.ai |

| Molecular Weight | 94.11 g/mol | evitachem.comontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 128-130 °C | ontosight.ai |

| Melting Point | -14 °C | ontosight.ai |

| Density | Approx. 1.0 g/cm³ | evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water | evitachem.com |

| Reactivity | Highly reactive; susceptible to polymerization and addition reactions | evitachem.comontosight.ai |

| Flammability | Flammable | ontosight.aiontosight.ai |

| Sensitivity | Sensitive to light and air | ontosight.ai |

Compound List

The following compounds were mentioned in the context of this compound's applications and research:

this compound (2-Vinylfuran)

Poly(2-vinylfuran)

Styrene

Maleic anhydride

5-Hydroxymethyl-2-vinylfuran (HMVF)

5-Hydroxymethylfurfural (B1680220) (HMF)

Furfuryl alcohol

Poly(furfuryl alcohol) (PFA)

Butadiene

Acrylonitrile

1,1′-(methylenedi-4,1-phenylene)bismaleimide (BMI)

2-Methylfuran

2-Furylacrylic acid

1-(2-Furyl)ethanol

Furfural

2-Acetylfuran

2-Acetyl-5-methylfuran

2-Vinyl-5-methylfuran

2-Vinylfuran-3(2H)-carbene

5-Vinylfuran-3(2H)-carbene

5-Vinylfuran-2(3H)-carbene

Hexa-2,3,5-trienal

Hexa-1,4,5-trien-3-one

But-1-en-3-yne

Ketene

Furfuryl acetate (B1210297)

5-Acetoxymethyl-2-vinylfuran

Biomedical Applications of this compound Derivatives

Research into this compound and its derivatives has illuminated a range of potential applications in medicine, spanning from combating infectious agents to developing novel cancer therapies and antiparasitic agents.

Antimicrobial Properties of this compound Derivatives

Derivatives synthesized from this compound have demonstrated notable antimicrobial activity against various bacterial strains. Studies have indicated that these compounds can effectively inhibit the growth of specific bacteria, suggesting their potential as lead compounds for the development of new antimicrobial agents mdpi.commdpi.comnih.gov. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus mdpi.com. Similarly, furan-derived chalcones and their pyrazoline derivatives have exhibited antimicrobial effects against Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria mdpi.com.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound(s) | Target Organism(s) | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Compounds 4b, 4a, 4f (Carbamothioyl-furan-2-carboxamides) | E. coli, S. aureus, B. cereus | 230-280 | 10.5-16 | mdpi.com |

| Chalcones 2a, 2b, 2c (Furan-derived chalcones) | Staphylococcus aureus | 256 | - | mdpi.com |

| Chalcones 2a, 2c (Furan-derived chalcones) | Escherichia coli | 512, 1024 | - | mdpi.com |

Potential Anticancer Applications

This compound derivatives are also being investigated for their potential in cancer therapy and diagnostics. Some derivatives have shown significant cytotoxic effects against various human cancer cell lines, including those derived from liver, lung, cervix, and breast cancers mdpi.comekb.egfrontiersin.org. Furthermore, volatile organic metabolites derived from this compound have been identified as potential biomarkers for cancer diagnostics, with elevated levels observed in cancer patients, suggesting utility in non-invasive detection methods .

Environmental and Toxicological Considerations of 2 Ethenylfuran

Environmental Fate and Degradation Pathways (General Research Focus)

The environmental fate of 2-ethenylfuran (B73932), a heterocyclic organic compound, is influenced by various physical, chemical, and biological processes that determine its persistence and transformation in different environmental compartments. cdc.gov Research into furanic compounds indicates that they can be subject to microbial degradation. nih.gov Microorganisms have developed specific pathways to break down furanic aldehydes, often involving oxidation and reduction to their corresponding alcohol and acid forms. nih.gov For instance, the degradation of similar compounds like furfural (B47365) proceeds via 2-furoic acid, which is then metabolized into 2-oxoglutarate. nih.gov While the specific pathways for this compound are a subject of ongoing research, the established routes for other furanic compounds suggest that biological degradation is a plausible environmental fate. nih.gov

Atmospheric Chemistry and Intermediate Formation (e.g., in flames)

The atmospheric chemistry of this compound is primarily dictated by its reaction with hydroxyl (OH) radicals, which are considered the "detergent of the atmosphere" and initiate the degradation of most trace gases. rsc.orgharvard.edu The presence of a double bond external to the furan (B31954) ring in this compound enhances its reactivity compared to furan itself. rsc.org Laboratory measurements have determined the rate constant for the reaction between OH radicals and this compound, which allows for the estimation of its atmospheric lifetime. rsc.org

Studies using pulsed laser photolysis and laser-induced fluorescence have provided key kinetic data for this reaction. rsc.org The reaction with OH radicals is rapid, leading to an estimated atmospheric lifetime for this compound of approximately 3 hours in the lower troposphere. rsc.org This short lifetime indicates that it is unlikely to persist in the atmosphere for long periods.

The reaction mechanism is complex, involving the addition of the OH radical to the molecule, followed by ring-opening, rearrangement, and potential elimination steps. rsc.org Interestingly, when deuterium (B1214612) oxide (DO) radicals are used in experiments, the reformation of HO radicals is observed, providing deeper insight into the nature of the intermediate radical products and their decomposition pathways. rsc.org

Theoretical studies on the decomposition of this compound, such as in pyrolysis or flame conditions, have investigated its potential energy surface. acs.org These studies show that intramolecular hydrogen transfer reactions are significant pathways. For example, the transfer of a hydrogen atom from the C(5) position to the C(4) position can form an intermediate, 2-vinylfuran-3(2H)-carbene, which then decomposes further. acs.orgevitachem.com Such research is crucial for understanding the combustion characteristics of this compound, particularly in the context of its potential as a biofuel. evitachem.com

| Parameter | Value | Reference |

|---|---|---|

| Rate Constant (k) with OH radicals | (9.0 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | rsc.org |

| Rate Constant (k) with DO radicals | (8.8 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | rsc.org |

| Estimated Atmospheric Lifetime | ~3 hours | rsc.org |

Toxicological Studies of this compound and its Derivatives (General Research Focus)

Toxicological information on this compound indicates potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a highly flammable liquid and vapor. nih.govcymitquimica.com It is also considered harmful if swallowed, in contact with skin, or if inhaled. nih.gov

Research on the toxicity of furan and its derivatives is an area of active investigation due to their presence in some foods and their potential formation during thermal processing. Furan, the parent compound, is known to have hepatocarcinogenic properties in rodents. nih.gov This has prompted toxicological assessments of its various derivatives to understand their potential risks.

For example, a comprehensive 90-day toxicity study on 2-methylfuran (B129897), a related furan derivative, was conducted using gpt delta rats. nih.gov The study found that 2-methylfuran affected the hepatobiliary system, causing an increase in serum alkaline phosphatase and, at high doses, cholangiofibrosis. nih.gov The results suggested the potential hepatocarcinogenicity of 2-methylfuran in rats, although the mechanism did not appear to involve genotoxicity. nih.gov While these findings are for a different compound, they highlight the toxicological profile of furan derivatives and underscore the need for further research on the specific health effects of this compound. Other studies have pointed to the potential antimicrobial activity of 2-vinylfuran derivatives and their inhibitory effects on glycolysis in tumor and yeast cells, suggesting a range of biological activities for this class of compounds. thegoodscentscompany.com

| Hazard Class | Hazard Statement | Reference |

|---|---|---|

| Flammable liquids | H225: Highly Flammable liquid and vapor | nih.gov |

| Acute toxicity, Oral | H302: Harmful if swallowed | nih.gov |

| Acute toxicity, Dermal | H312: Harmful in contact with skin | nih.gov |

| Acute toxicity, Inhalation | H332: Harmful if inhaled | nih.gov |

Future Directions and Emerging Research Avenues for 2 Ethenylfuran

Exploration of Novel Catalytic Systems for 2-Ethenylfuran (B73932) Transformations

The development of novel catalytic systems is crucial for unlocking the full potential of this compound in selective and efficient chemical transformations. Future research could focus on designing catalysts that enable precise control over reactions such as hydrogenation, oxidation, and cycloadditions, minimizing unwanted side reactions like polymerization or ring-opening.

Selective Hydrogenation: Exploring new heterogeneous or homogeneous catalysts, potentially based on earth-abundant metals, for the selective hydrogenation of the vinyl group to produce 2-ethylfuran (B109080) or the furan (B31954) ring itself. This could involve advanced catalyst supports or ligand designs to tune selectivity and activity at milder conditions evitachem.com.

Oxidative Transformations: Investigating catalytic systems for controlled oxidation of the vinyl group or the furan ring to yield valuable oxygenated furan derivatives. For instance, developing catalysts for epoxidation of the vinyl group or regioselective oxidation of the furan ring could lead to new synthetic intermediates.

Catalytic Cycloadditions: Designing catalysts that promote specific Diels-Alder reactions or other cycloadditions involving this compound, enabling the efficient synthesis of complex polycyclic structures with high stereoselectivity.

Table 7.1.1: Potential Novel Catalytic Transformations for this compound

| Catalyst Type | Transformation Type | Target Product Class | Potential Benefits |

| Earth-abundant Metal Catalysts | Selective Hydrogenation | 2-Ethylfuran, Tetrahydrofurans | Reduced cost, improved sustainability, high chemoselectivity. |

| Supported Metal Nanoparticles | Oxidative Functionalization | Furan-based aldehydes, ketones, epoxides | Tunable surface properties, enhanced catalytic activity, recyclability. |

| Organocatalysts | Diels-Alder Reactions | Polycyclic furan derivatives | Metal-free, chiral induction possibilities, mild reaction conditions. |

| Biocatalysts (Enzymes) | Esterification/Etherification | Functionalized this compound derivatives | High specificity, mild conditions, environmentally friendly. |

| Metal-Organic Frameworks (MOFs) | Tandem Catalysis | Complex furan-containing molecules | High surface area, tunable pore size, integration of multiple catalytic sites. |

Advanced Polymer Architectures from this compound

The polymerization of this compound offers pathways to novel polymeric materials with tailored properties. Future research should focus on advanced polymerization techniques to control molecular weight, architecture, and functionality.